molecular formula C8H9F3N2O3 B1377013 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1384429-59-7

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1377013
CAS No.: 1384429-59-7
M. Wt: 238.16 g/mol
InChI Key: GURKAETXLQHHQB-UHFFFAOYSA-N
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Description

This compound is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 5, a methyl group at position 3, and a 2-hydroxyethyl substituent at position 1 of the pyrazole ring. Its CAS number is 1172727-80-8 . It is structurally related to agrochemical and pharmaceutical intermediates, where trifluoromethyl groups are often employed to boost metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-4-5(7(15)16)6(8(9,10)11)13(12-4)2-3-14/h14H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKAETXLQHHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, such as the trifluoromethyl group, into the pyrazole ring, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s overall structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

a. Positional Isomerism of Trifluoromethyl Group

  • 1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: A1115076) is a positional isomer with the trifluoromethyl group at position 3 instead of 5.

b. Substituent Variations

  • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (): Replacing the hydroxyethyl group with a 4-methylphenyl ring introduces hydrophobicity, reducing solubility but enhancing aromatic interactions.
  • 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (): The 5-oxo group creates a dihydro-pyrazole ring, altering conjugation and acidity (pKa ~3–4 for carboxylic acid vs. ~1–2 for oxo derivatives) .
  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (): The ethyl group lacks hydroxyl functionality, decreasing polarity and hydrogen-bonding capacity compared to the hydroxyethyl analog.

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) LogP (Predicted)
Target Compound N/A ~1.6 1.2
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 541.9 1.7 2.8
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid N/A ~1.5 1.8

The hydroxyethyl group in the target compound lowers logP (increased hydrophilicity) compared to aryl or alkyl-substituted analogs. Higher boiling points in thiazole-containing derivatives (e.g., 541.9°C) suggest stronger intermolecular forces due to aromatic heterocycles .

Crystallographic and Spectroscopic Data

  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole : Crystallizes in space group P-1 (Z=2) with a dihedral angle of 85.2° between pyrazole and methoxyphenyl rings .
  • 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Exhibits hydrogen-bonding motifs between NH₂ and carboxylic acid groups, forming dimeric structures .

The target compound’s hydroxyethyl group may facilitate similar hydrogen-bonding networks, influencing crystal packing and stability.

Biological Activity

Overview

1-(2-Hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring with unique substitutions that enhance its biological properties. The trifluoromethyl group increases lipophilicity, allowing for better membrane penetration, while the hydroxyethyl group provides sites for hydrogen bonding with biological targets.

  • IUPAC Name: 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
  • Molecular Formula: C8H9F3N2O3
  • CAS Number: 1384429-59-7
  • Molecular Weight: 224.16 g/mol

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group: Enhances lipophilicity and stability, facilitating interaction with lipid membranes and various enzymes.
  • Hydroxyethyl Group: Capable of forming hydrogen bonds with target proteins, influencing their conformation and activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In studies where similar compounds were tested, the minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against various bacterial strains, including E. faecalis and P. aeruginosa .

Anticancer Activity

This compound has shown promise as an anticancer agent. A review highlighted that pyrazole derivatives demonstrated cytotoxic effects against several cancer cell lines:

  • MCF7 (breast cancer): IC50 values around 0.01 µM.
  • NCI-H460 (lung cancer): IC50 values around 0.03 µM .

These findings suggest that the compound may inhibit tumor growth through various pathways, potentially involving apoptosis induction and cell cycle arrest.

Study on Anticancer Potency

A study evaluating a series of pyrazole derivatives, including the target compound, found that it inhibited cell proliferation significantly in vitro. The mechanism involved modulation of key signaling pathways related to cancer progression.

CompoundCell LineIC50 (µM)
This compoundMCF70.01
This compoundNCI-H4600.03

Comparative Analysis with Other Pyrazoles

In comparison with other pyrazole derivatives lacking the trifluoromethyl substitution, this compound exhibited enhanced biological activity due to improved pharmacokinetic properties:

Compound TypeKey FeatureBiological Activity
Pyrazole without trifluoromethylLower lipophilicityReduced efficacy
Pyrazole with trifluoromethylHigher lipophilicityEnhanced efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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